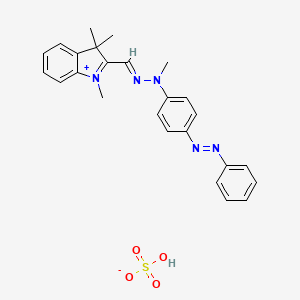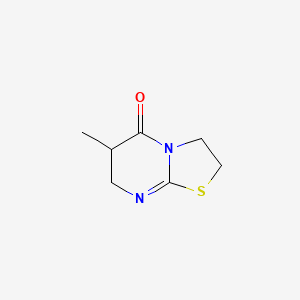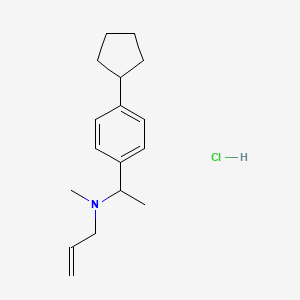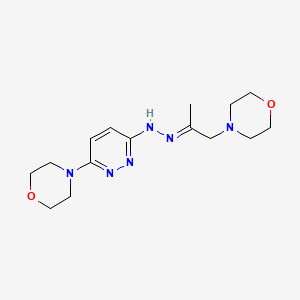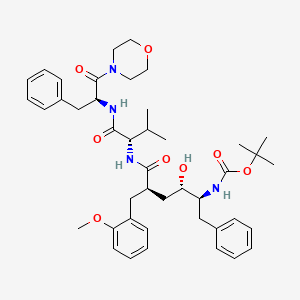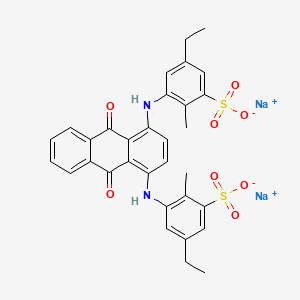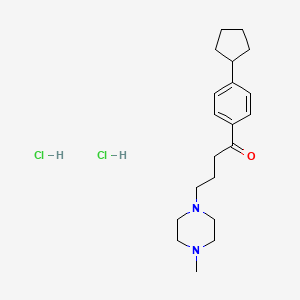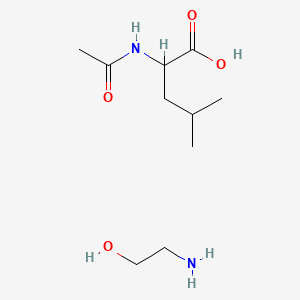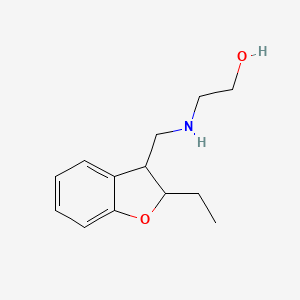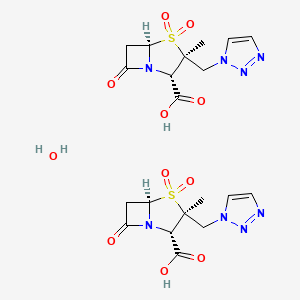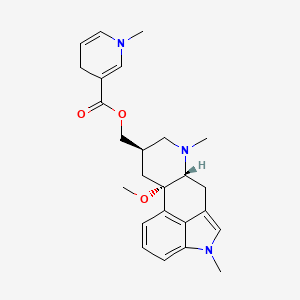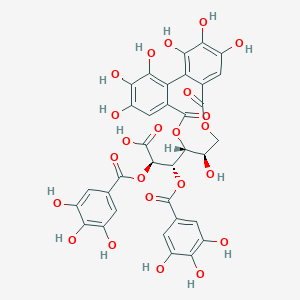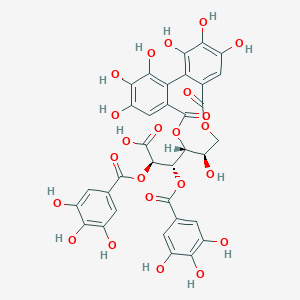
Punigluconin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Punigluconin is an ellagitannin, a type of polyphenol compound. It is found in the bark of Punica granatum (pomegranate) and Emblica officinalis (Indian gooseberry). The molecule consists of a hexahydroxydiphenic acid group and two gallic acids attached to a gluconic acid core .
準備方法
Synthetic Routes and Reaction Conditions
Punigluconin can be isolated from natural sources such as the bark of Punica granatum and Emblica officinalis. The isolation process typically involves solvent extraction followed by chromatographic techniques to purify the compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily obtained from natural sources. advancements in synthetic biology and chemical synthesis may provide alternative methods for large-scale production in the future.
化学反応の分析
Types of Reactions
Punigluconin undergoes various chemical reactions, including:
Oxidation: The phenolic groups in this compound can be oxidized to form quinones.
Reduction: The carbonyl groups in the molecule can be reduced to alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are used for esterification and etherification reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols.
科学的研究の応用
Punigluconin has a wide range of scientific research applications:
Chemistry: It is studied for its antioxidant properties and potential as a natural preservative.
Industry: It is used in the food and cosmetic industries for its antioxidant properties.
作用機序
Punigluconin exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reduces oxidative stress, which is beneficial in preventing cellular damage. The compound also interacts with various molecular targets and pathways involved in neuroprotection and anti-inflammatory responses .
類似化合物との比較
Similar Compounds
Punicalagin: Another ellagitannin found in pomegranate with similar antioxidant properties.
Gallic Acid: A simpler polyphenol with antioxidant and anti-inflammatory effects.
Ellagic Acid: A related compound with potential anticancer properties.
Uniqueness
Punigluconin is unique due to its specific molecular structure, which includes a hexahydroxydiphenic acid group and two gallic acids attached to a gluconic acid core. This structure contributes to its potent antioxidant activity and its potential therapeutic applications in neurodegenerative diseases .
特性
CAS番号 |
103488-38-6 |
|---|---|
分子式 |
C34H26O23 |
分子量 |
802.6 g/mol |
IUPAC名 |
(2R,3S)-3-[(10R,11R)-3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl]-2,3-bis[(3,4,5-trihydroxybenzoyl)oxy]propanoic acid |
InChI |
InChI=1S/C34H26O23/c35-12-1-8(2-13(36)21(12)42)31(50)56-28(29(30(48)49)57-32(51)9-3-14(37)22(43)15(38)4-9)27-18(41)7-54-33(52)10-5-16(39)23(44)25(46)19(10)20-11(34(53)55-27)6-17(40)24(45)26(20)47/h1-6,18,27-29,35-47H,7H2,(H,48,49)/t18-,27-,28+,29-/m1/s1 |
InChIキー |
KZEYIYXACMUTRM-WIMKJKQSSA-N |
異性体SMILES |
C1[C@H]([C@@H](OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)[C@@H]([C@H](C(=O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O |
正規SMILES |
C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C(C=C3C(=O)O1)O)O)O)O)O)O)C(C(C(=O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


